Aureusidina

Descripción general

Descripción

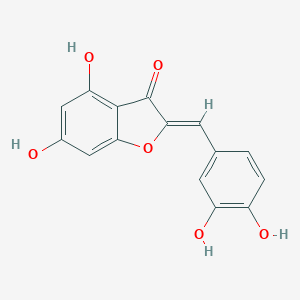

La aureusidina es un compuesto natural clasificado como una aurona, un tipo de flavonoide. Es conocida por impartir un vibrante tono amarillo a varias plantas, como los girasoles y los boca de dragón

Aplicaciones Científicas De Investigación

Biological Activities

Aureusidin exhibits a range of bioactivities that make it a promising candidate for therapeutic applications:

- Anti-microbial Activity : Aureusidin has demonstrated effectiveness against various pathogens, including bacteria and fungi. Its mechanism involves disrupting microbial cell membranes and inhibiting vital metabolic processes .

- Anti-viral Properties : Notably, aureusidin has shown potent inhibition of Hepatitis C Virus (HCV) RNA-dependent RNA polymerase (RdRp), with an IC50 value of 5.2 µM. This suggests potential use in developing antiviral therapies .

- Anti-cancer Effects : Research indicates that aureusidin can inhibit cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest .

- Anti-inflammatory and Antioxidant Activities : The compound has been linked to reduced inflammation and oxidative stress, which are critical in managing chronic diseases .

- Metabolic Regulation : Aureusidin has also been studied for its anti-diabetic effects and its ability to lower cholesterol levels, indicating potential applications in metabolic disorder management .

Agricultural Applications

In agriculture, aureusidin's bioactive properties can be harnessed for:

- Plant Protection : Its antimicrobial properties can be utilized as a natural pesticide to protect crops from fungal infections and bacterial diseases .

- Enhancing Plant Growth : Studies suggest that aureusidin may promote plant growth by enhancing resistance to stress conditions such as drought and salinity .

Nutraceutical Development

Given its health benefits, aureusidin is being explored for incorporation into nutraceuticals. Its potential as a dietary supplement could help in preventing chronic diseases due to its antioxidant and anti-inflammatory properties .

Table 1: Summary of Biological Activities of Aureusidin

Mecanismo De Acción

La aureusidina ejerce sus efectos a través de varios mecanismos:

Inhibición de la Xantina Oxidasa: Actúa como un inhibidor reversible rápido y de tipo mixto, impulsado por enlaces de hidrógeno e interacciones hidrofóbicas.

Actividad Antibacteriana: Inhibe el crecimiento de Staphylococcus aureus al afectar la morfología celular, la permeabilidad de la membrana, la conductividad eléctrica, la fuga de ácidos nucleicos y la liberación de proteínas.

Análisis Bioquímico

Biochemical Properties

Aureusidin plays a significant role in biochemical reactions, particularly in the biosynthesis of aurones. The enzyme aureusidin synthase, a polyphenol oxidase homolog, catalyzes the hydroxylation and oxidative cyclization of chalcones to produce aureusidin . This enzyme is a 39-kilodalton, copper-containing glycoprotein that interacts with chalcones such as tetrahydroxychalcone and pentahydroxychalcone . The interaction involves the oxidation of these chalcones, leading to the formation of aureusidin, which contributes to the yellow coloration in flowers .

Cellular Effects

Aureusidin influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In plant cells, aureusidin is involved in the regulation of flower coloration by affecting the expression of genes related to pigment biosynthesis . Additionally, aureusidin has been found to exhibit biological activities such as inhibition of hepatitis C virus RNA-dependent RNA polymerase, indicating its potential impact on cellular metabolism and viral replication .

Molecular Mechanism

The molecular mechanism of aureusidin involves its binding interactions with biomolecules and its role in enzyme inhibition or activation. Aureusidin synthase catalyzes the hydroxylation and oxidative cyclization of chalcones, leading to the formation of aureusidin . This process involves the binding of aureusidin synthase to chalcones, followed by the oxidation and cyclization reactions that produce aureusidin . The enzyme’s copper-containing active site plays a crucial role in these reactions, facilitating the transfer of electrons and the formation of the final product .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of aureusidin have been observed to change over time. Aureusidin is relatively stable under controlled conditions, but its degradation can occur over extended periods . Long-term studies have shown that aureusidin can have sustained effects on cellular function, particularly in the regulation of gene expression and pigment biosynthesis in plants . In vitro and in vivo studies have demonstrated that aureusidin maintains its biological activity over time, although its stability may be influenced by factors such as temperature and pH .

Dosage Effects in Animal Models

The effects of aureusidin vary with different dosages in animal models. Studies have shown that low to moderate doses of aureusidin can have beneficial effects, such as antiviral activity and regulation of gene expression . High doses of aureusidin may lead to toxic or adverse effects, including potential cytotoxicity and disruption of cellular metabolism . Threshold effects have been observed, indicating that there is an optimal dosage range for achieving the desired biological effects without causing harm .

Metabolic Pathways

Aureusidin is involved in several metabolic pathways, particularly those related to flavonoid biosynthesis. The enzyme aureusidin synthase catalyzes the conversion of chalcones to aureusidin, a key step in the biosynthesis of aurones . This process involves the interaction of aureusidin with enzymes such as polyphenol oxidase and peroxidase, which facilitate the oxidation and cyclization reactions . Aureusidin also interacts with cofactors such as copper ions, which are essential for the enzyme’s catalytic activity .

Transport and Distribution

Within cells and tissues, aureusidin is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . Aureusidin’s localization and accumulation within specific tissues, such as flower petals, are influenced by these interactions . The compound’s distribution is also affected by factors such as pH and the presence of other biomolecules that can bind to aureusidin and modulate its transport .

Subcellular Localization

Aureusidin’s subcellular localization plays a crucial role in its activity and function. The compound is primarily localized in the vacuoles of plant cells, where it contributes to pigment biosynthesis and flower coloration . Targeting signals and post-translational modifications direct aureusidin to specific compartments within the cell, ensuring its proper localization and function . These modifications may include glycosylation, which can affect aureusidin’s stability and interactions with other biomolecules .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La aureusidina se puede sintetizar mediante un método de una sola olla sin protección que implica la condensación de 4,6-dihidroxi-benzofuranona con 3,4-dihidroxi-benzaldehído en presencia de ácido clorhídrico concentrado. Este método produce this compound con alta pureza y buen rendimiento . Otro enfoque implica la condensación catalizada por alúmina de derivados protegidos con O-metilo, seguida de desprotección con tribromuro de boro .

Métodos de Producción Industrial: La producción industrial de this compound se basa principalmente en las rutas sintéticas mencionadas anteriormente. La simplicidad y la eficiencia de la síntesis de una sola olla la convierten en un método preferido para la producción a gran escala .

Análisis De Reacciones Químicas

Tipos de Reacciones: La aureusidina se somete a diversas reacciones químicas, incluida la hidroxilación y la ciclación oxidativa. La enzima this compound sintasa cataliza estas reacciones, convirtiendo las chalconas en auronas .

Reactivos y Condiciones Comunes:

Hidroxilación: Requiere oxígeno y sustratos específicos de chalcona.

Ciclación Oxidativa: Implica el uso de oxígeno e iones de hidrógeno

Productos Principales: El producto principal de estas reacciones es la this compound 6-O-beta-glucósido, junto con otras auronas como la bracteatina .

Comparación Con Compuestos Similares

La aureusidina es única entre las auronas debido a su patrón de sustitución específico y sus bioactividades. Los compuestos similares incluyen:

- Hispidol

- Maritimetina

- Sulfuretina

Estos compuestos comparten similitudes estructurales pero difieren en sus actividades biológicas y aplicaciones específicas .

La this compound destaca por sus potentes efectos inhibitorios sobre la xantina oxidasa y su amplio espectro de bioactividades, lo que la convierte en un compuesto de gran interés en varios campos científicos e industriales.

Actividad Biológica

Aureusidin, a naturally occurring aurone, has garnered attention for its diverse biological activities. This article reviews the current understanding of its bioactivity, including anti-microbial, anti-viral, anti-cancer, anti-inflammatory, and other therapeutic potentials. The findings are based on a comprehensive analysis of recent research studies.

Overview of Aureusidin

Aureusidin (3′,4,4′,6-tetrahydroxyaurone) is a plant-derived compound known for its various pharmacological properties. It belongs to a class of compounds called aurones, which are characterized by their benzofuran structure. Recent studies have highlighted its potential in different therapeutic areas, particularly in vitro.

Biological Activities

1. Anti-Microbial Activity

- Aureusidin has demonstrated significant anti-microbial properties against various pathogens. In vitro studies indicate that it can inhibit the growth of bacteria and fungi effectively. For instance, it has been shown to exhibit potent activity against Staphylococcus aureus and Candida albicans .

2. Anti-Viral Activity

- Research indicates that aureusidin is a promising inhibitor of the hepatitis C virus (HCV) RNA-dependent RNA polymerase (RdRp). It has been reported to inhibit HCV RdRp with an IC50 value of 5.2 μM, showcasing its potential as a therapeutic agent against viral infections .

3. Anti-Cancer Properties

- The compound has also been explored for its anti-cancer effects. Studies suggest that aureusidin can induce apoptosis in cancer cells and inhibit tumor growth in various cancer models. Its mechanism involves modulation of signaling pathways related to cell survival and proliferation .

4. Anti-Inflammatory Effects

- Aureusidin exhibits significant anti-inflammatory activity by inhibiting the TLR4/MD2-NF-κB signaling pathway. In animal models of acute liver injury, it has been shown to reduce inflammation markers and protect against liver damage .

5. Other Biological Activities

- Additional studies have reported its anti-diabetic effects by inhibiting enzymes such as α-amylase and α-glucosidase, which are critical in carbohydrate metabolism . Furthermore, it has shown potential as a neuroprotective agent and in reducing hypercholesterolemia and hyperuricemia .

The biological activities of aureusidin are attributed to its ability to interact with specific molecular targets within cells. For example:

- Anti-Viral Mechanism: The binding site for aureusidin on HCV RdRp was identified through site-directed mutagenesis and molecular docking studies, indicating that structural features such as hydroxyl groups at specific positions enhance its inhibitory potency .

- Anti-Inflammatory Mechanism: Aureusidin's interaction with MD2 inhibits the activation of TLR4/NF-κB signaling pathways, leading to reduced expression of pro-inflammatory cytokines .

Data Tables

Case Studies

-

Hepatitis C Virus Inhibition:

- A study demonstrated that aureusidin effectively inhibits HCV RdRp activity in vitro, suggesting its potential as a non-nucleoside antiviral agent.

-

Acute Liver Injury Model:

- In an animal model of acute liver injury, pretreatment with aureusidin significantly reduced liver damage and inflammation markers compared to control groups.

-

Diabetes Management:

- Research evaluated the inhibitory effects of aureusidin on key enzymes involved in carbohydrate metabolism, showing promising results that warrant further investigation into its use as an antidiabetic agent.

Propiedades

IUPAC Name |

(2Z)-2-[(3,4-dihydroxyphenyl)methylidene]-4,6-dihydroxy-1-benzofuran-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O6/c16-8-5-11(19)14-12(6-8)21-13(15(14)20)4-7-1-2-9(17)10(18)3-7/h1-6,16-19H/b13-4- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBEFUVAYFSOUEA-PQMHYQBVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C=C2C(=O)C3=C(C=C(C=C3O2)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1/C=C\2/C(=O)C3=C(C=C(C=C3O2)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201028835 | |

| Record name | Aureusidin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201028835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38216-54-5 | |

| Record name | Aureusidin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38216-54-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aureusidin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038216545 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aureusidin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201028835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AUREUSIDIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U8B4XHN2DX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.